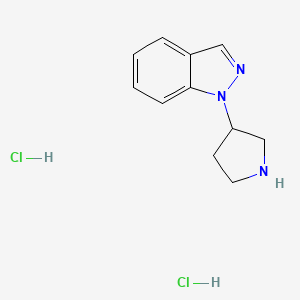
1-(pyrrolidin-3-yl)-1H-indazoledihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(pyrrolidin-3-yl)-1H-indazoledihydrochloride is a compound that features a pyrrolidine ring and an indazole moiety. Pyrrolidine is a five-membered nitrogen-containing heterocycle, while indazole is a bicyclic structure consisting of a benzene ring fused to a pyrazole ring. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(pyrrolidin-3-yl)-1H-indazoledihydrochloride typically involves the construction of the pyrrolidine ring followed by the introduction of the indazole moiety. One common method involves the reaction of pyrrolidine with appropriate indazole precursors under controlled conditions. The reaction conditions often include the use of solvents such as tetrahydrofuran or dimethoxyethane, and the process may be carried out under inert atmospheres like nitrogen to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or crystallization, and the use of catalysts to enhance the reaction efficiency .
Análisis De Reacciones Químicas
Types of Reactions
1-(pyrrolidin-3-yl)-1H-indazoledihydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .
Aplicaciones Científicas De Investigación
1-(pyrrolidin-3-yl)-1H-indazoledihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications, such as in the treatment of neurological disorders.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-(pyrrolidin-3-yl)-1H-indazoledihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to proteins or enzymes, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease processes, thereby exerting therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
Pyrrolizines: Compounds containing a pyrrolidine ring fused to another ring.
Pyrrolidine-2-one: A derivative of pyrrolidine with a ketone group.
Pyrrolidine-2,5-diones: Compounds with two ketone groups on the pyrrolidine ring.
Prolinol: A derivative of pyrrolidine with a hydroxyl group.
Uniqueness
1-(pyrrolidin-3-yl)-1H-indazoledihydrochloride is unique due to its specific combination of the pyrrolidine and indazole moieties, which may confer distinct biological activities and chemical properties compared to other similar compounds .
Propiedades
Fórmula molecular |
C11H15Cl2N3 |
|---|---|
Peso molecular |
260.16 g/mol |
Nombre IUPAC |
1-pyrrolidin-3-ylindazole;dihydrochloride |
InChI |
InChI=1S/C11H13N3.2ClH/c1-2-4-11-9(3-1)7-13-14(11)10-5-6-12-8-10;;/h1-4,7,10,12H,5-6,8H2;2*1H |
Clave InChI |
PHPVKBGYBXMKLC-UHFFFAOYSA-N |
SMILES canónico |
C1CNCC1N2C3=CC=CC=C3C=N2.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


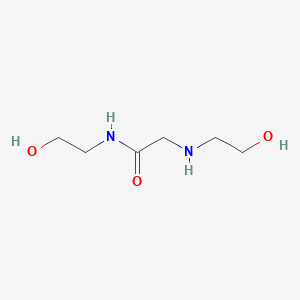

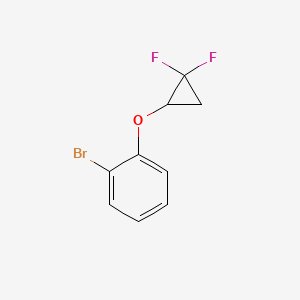

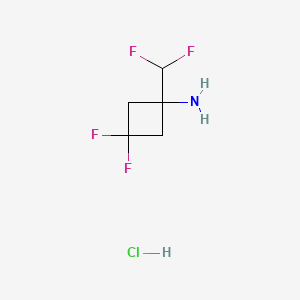
![4-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3-thiazol-2-ol](/img/structure/B13468151.png)
![methyl 7-oxo-5H,6H,7H-cyclopenta[c]pyridine-6-carboxylate](/img/structure/B13468157.png)
![7-(but-2-yn-1-yl)-8-[(3E)-3-(hydroxyimino)piperidin-1-yl]-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B13468164.png)
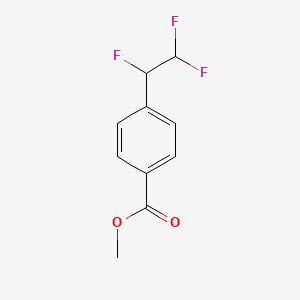

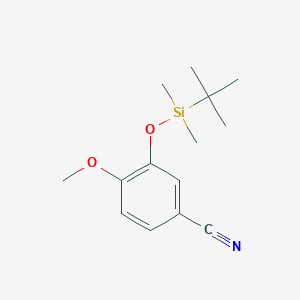


![[4-(Chloromethyl)naphthalen-1-yl]methanol](/img/structure/B13468222.png)
